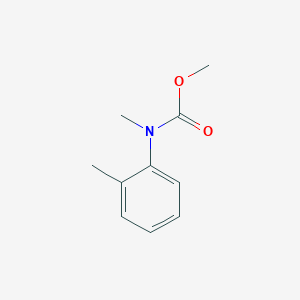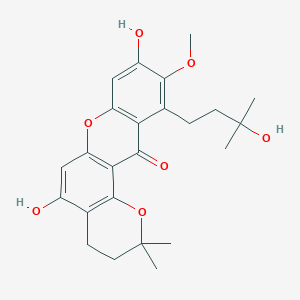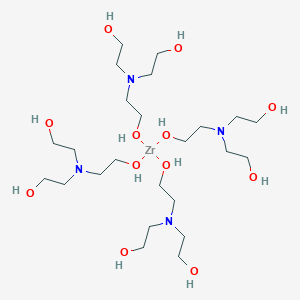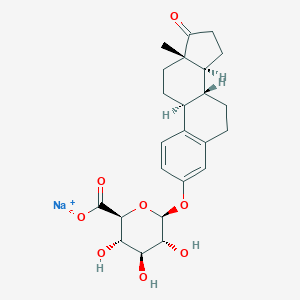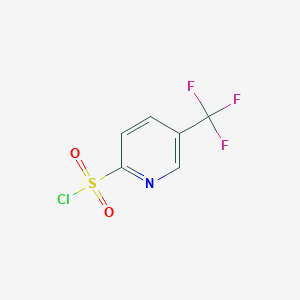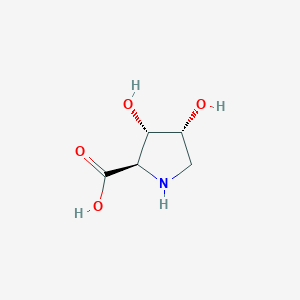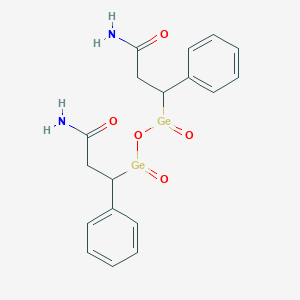
1-Phenyl-2-carbamoylethylgermanium sesquioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-carbamoylethylgermanium sesquioxide is a chemical compound that has been studied for its potential applications in scientific research. It is a type of organogermanium compound that contains a germanium atom, a phenyl group, and a carbamoyl group. This compound has been found to have interesting properties that make it useful in various research fields.
作用机制
The mechanism of action of 1-Phenyl-2-carbamoylethylgermanium sesquioxide is not fully understood. However, it is thought to act by scavenging free radicals and other reactive oxygen species, which can cause damage to cells and tissues. Additionally, it may activate various cellular signaling pathways that are involved in the regulation of oxidative stress and inflammation.
生化和生理效应
Studies have shown that 1-Phenyl-2-carbamoylethylgermanium sesquioxide has a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types, including neuronal cells and immune cells. Additionally, it has been shown to protect cells from radiation-induced damage and to improve cell survival in vitro.
实验室实验的优点和局限性
One advantage of using 1-Phenyl-2-carbamoylethylgermanium sesquioxide in lab experiments is its antioxidant properties, which make it useful in the study of oxidative stress and related diseases. Additionally, its potential use as a radioprotective agent makes it useful in the study of radiation-induced damage. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for research on 1-Phenyl-2-carbamoylethylgermanium sesquioxide. One area of interest is the study of its potential use as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential cellular targets for its activity. Finally, the development of more efficient synthesis methods for this compound could make it more readily available for use in research.
合成方法
The synthesis of 1-Phenyl-2-carbamoylethylgermanium sesquioxide can be achieved through a multistep process. The first step involves the reaction of phenylmagnesium bromide with germanium tetrachloride to form phenylgermanium dichloride. This compound is then reacted with ethyl carbamate to form 1-phenyl-2-carbamoylethylgermanium dichloride. Finally, this compound is treated with hydrogen peroxide to form 1-Phenyl-2-carbamoylethylgermanium sesquioxide.
科学研究应用
1-Phenyl-2-carbamoylethylgermanium sesquioxide has been studied for its potential applications in various scientific research fields. It has been found to have antioxidant properties, which make it useful in the study of oxidative stress and related diseases. Additionally, it has been studied for its potential use as a radioprotective agent, as it has been found to protect cells from radiation-induced damage.
属性
CAS 编号 |
105736-52-5 |
|---|---|
产品名称 |
1-Phenyl-2-carbamoylethylgermanium sesquioxide |
分子式 |
C18H20Ge2N2O5 |
分子量 |
489.6 g/mol |
IUPAC 名称 |
3-[[(3-amino-3-oxo-1-phenylpropyl)-oxogermyl]oxy-oxogermyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H20Ge2N2O5/c21-17(23)11-15(13-7-3-1-4-8-13)19(25)27-20(26)16(12-18(22)24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H2,21,23)(H2,22,24) |
InChI 键 |
WQWYFDBRHWSELB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)N)[Ge](=O)O[Ge](=O)C(CC(=O)N)C2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C(CC(=O)N)[Ge](=O)O[Ge](=O)C(CC(=O)N)C2=CC=CC=C2 |
同义词 |
1-phenyl-2-carbamoylethylgermanium sesquioxide PCAGEO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



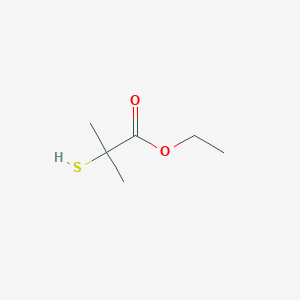
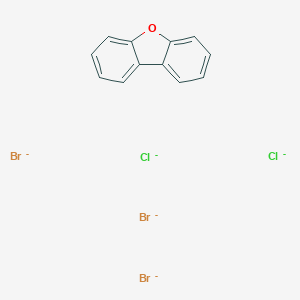
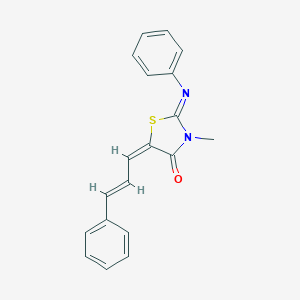
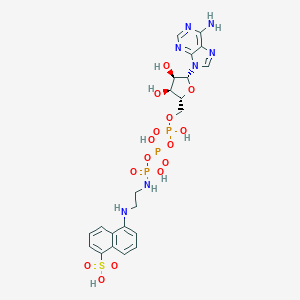
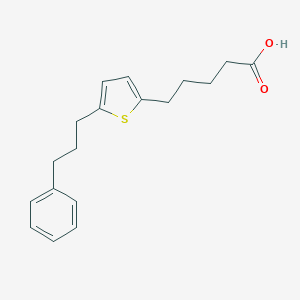
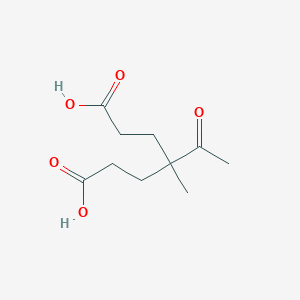
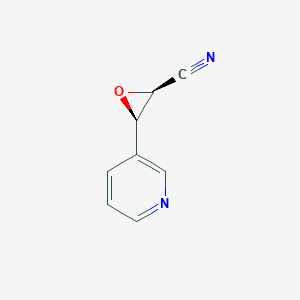
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
